molecular formula C14H12N2O B14021691 2-Amino-10-methyl-acridin-9-one CAS No. 58658-03-0

2-Amino-10-methyl-acridin-9-one

Cat. No.: B14021691
CAS No.: 58658-03-0
M. Wt: 224.26 g/mol
InChI Key: YVOMLIYMDAWSJG-UHFFFAOYSA-N
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Description

2-Amino-10-methyl-acridin-9-one is a derivative of acridine, a heterocyclic organic compound containing nitrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-10-methyl-acridin-9-one typically involves the Ullmann condensation reaction. In this method, 2-bromobenzoic acid reacts with different anilines to form 2-arylamino benzoic acids. These intermediates are then cyclized using polyphosphoric acid (PPA) to yield acridone derivatives . Another method involves the reaction of appropriate alkyl halides with acridin-9(10H)-one in the presence of aqueous sodium hydroxide and tetrabutylammonium bromide (TBAB) in 2-butanone .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

2-Amino-10-methyl-acridin-9-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of amino-substituted acridone derivatives .

Comparison with Similar Compounds

Properties

CAS No.

58658-03-0

Molecular Formula

C14H12N2O

Molecular Weight

224.26 g/mol

IUPAC Name

2-amino-10-methylacridin-9-one

InChI

InChI=1S/C14H12N2O/c1-16-12-5-3-2-4-10(12)14(17)11-8-9(15)6-7-13(11)16/h2-8H,15H2,1H3

InChI Key

YVOMLIYMDAWSJG-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)N)C(=O)C3=CC=CC=C31

Origin of Product

United States

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